molecular formula C20H26O3Si B3370559 (tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester CAS No. 441784-83-4

(tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester

Cat. No.: B3370559
CAS No.: 441784-83-4
M. Wt: 342.5 g/mol
InChI Key: QVSJNHCPNBUOJE-UHFFFAOYSA-N
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Description

(tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester is an organosilicon compound that features a tert-butyl-diphenyl-silanyloxy group attached to an acetic acid ethyl ester moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with tert-butyl-diphenyl-silanol and ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is typically purified by column chromatography or recrystallization.

Industrial Production Methods

While specific industrial methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center, to form silanols or siloxanes.

    Reduction: Reduction reactions can target the ester moiety, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Corresponding alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Protecting Group: The tert-butyl-diphenyl-silanyloxy group is often used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.

    Intermediate: It serves as an intermediate in the synthesis of more complex organosilicon compounds.

Biology and Medicine

    Drug Development: The compound’s derivatives are explored for potential pharmacological activities.

    Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry

    Materials Science: Utilized in the development of silicon-based materials with specific properties.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which (tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester exerts its effects depends on the specific application. In organic synthesis, the tert-butyl-diphenyl-silanyloxy group protects reactive sites, preventing unwanted reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (tert-Butyl-dimethyl-silanyloxy)-acetic acid ethyl ester: Similar structure but with dimethyl groups instead of diphenyl groups.

    (Trimethyl-silanyloxy)-acetic acid ethyl ester: Features trimethyl groups instead of tert-butyl-diphenyl groups.

Uniqueness

    Steric Hindrance: The tert-butyl-diphenyl-silanyloxy group provides significant steric hindrance, offering better protection for reactive sites compared to smaller groups.

    Stability: The diphenyl groups enhance the stability of the compound, making it more robust under various reaction conditions.

Properties

IUPAC Name

ethyl 2-[tert-butyl(diphenyl)silyl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3Si/c1-5-22-19(21)16-23-24(20(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSJNHCPNBUOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210685
Record name Ethyl 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441784-83-4
Record name Ethyl 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441784-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500ml round-bottom flask equipped with a magnetic stir-bar, N2inlet was added ethyl glycolate (10g, 96.0mmoles, 1eq) and dry CH2Cl2(200ml, 0.5M). This was followed by the addition of triethylamine (40ml, 0.288moles, 3eq) and DMAP (1.17g, 9.6mmoles, 10mol %) followed by the dropwise addition of TBDPSCl (27.5ml, 0.106moles, 1.1eq) in dry CH2Cl2(20ml). The reaction mixture was allowed to stir at room temperature overnight at which time the reaction mixture was diluted with CH2Cl2and washed with 1N HCl, saturated sodium bicarbonate, H2O and dried over Na2SO4. After filtration the volatiles were removed in vacuo to yield 30g (91%) of titled compound.
Quantity
96 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.17 g
Type
catalyst
Reaction Step Two
Quantity
27.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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